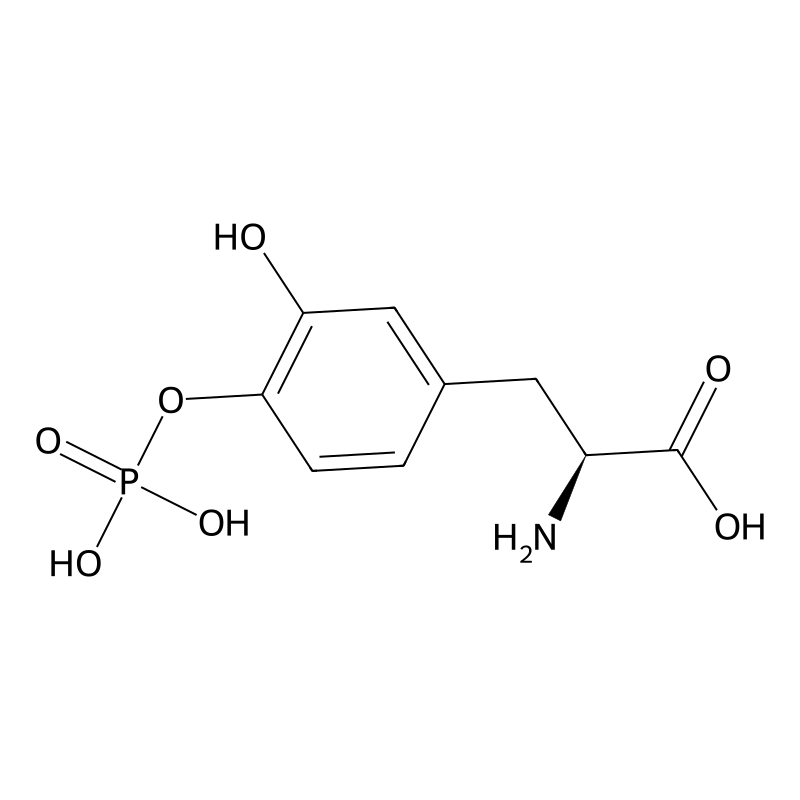Foslevodopa

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Foslevodopa, also known as levodopa-4'-monophosphate, is a prodrug of levodopa, designed to enhance the pharmacokinetic properties of its active metabolite. It is a derivative of L-tyrosine where the hydroxy group at position 4' is replaced by a phosphonooxy group. This modification increases its water solubility and stability, making it suitable for subcutaneous infusion therapies, particularly in treating advanced Parkinson's disease. Foslevodopa is often used in combination with foscarbidopa to optimize its therapeutic effects by inhibiting the peripheral conversion of levodopa to dopamine, thereby increasing its availability for central nervous system uptake .
Foslevodopa undergoes enzymatic conversion into levodopa in the body, which is then further decarboxylated to dopamine. The chemical structure of foslevodopa allows it to maintain stability in physiological conditions, facilitating its absorption and efficacy during continuous subcutaneous infusion. The phosphonooxy group plays a vital role in enhancing solubility and preventing premature degradation .
Foslevodopa exhibits significant biological activity as it effectively raises dopamine levels in the brain, which is crucial for managing symptoms of Parkinson's disease. The prodrug mechanism allows for a more sustained release of levodopa compared to traditional oral formulations, leading to improved motor function and reduced "off" periods associated with fluctuating drug levels . Clinical studies indicate that foslevodopa combined with foscarbidopa maintains stable pharmacokinetics over extended infusion periods .
The synthesis of foslevodopa typically involves asymmetric methodologies that allow for the selective introduction of the phosphonooxy group while maintaining the integrity of the L-dopa structure. Recent studies have reported scalable synthesis techniques that can be adapted for pilot-scale production, ensuring consistency and quality in pharmaceutical applications . These methods often include steps such as protecting group strategies and selective phosphorylation.
Foslevodopa has been studied for potential interactions with various medications. Notably, co-administration with certain drugs may increase the risk or severity of adverse effects. For instance, combining foslevodopa with dexmethylphenidate or certain antidepressants can lead to heightened side effects due to overlapping pharmacodynamic profiles . Additionally, caution is advised when used alongside drugs that affect dopamine levels or those that are metabolized by similar pathways.
Foslevodopa shares structural and functional similarities with several other compounds used in Parkinson's disease treatment. Below is a comparison highlighting its uniqueness:
| Compound | Structure/Modification | Unique Feature |
|---|---|---|
| Levodopa | Natural amino acid precursor of dopamine | Standard treatment for Parkinson's disease |
| Carbidopa | Inhibitor of aromatic L-amino acid decarboxylase | Reduces peripheral conversion of levodopa |
| Benserazide | Similar mechanism as carbidopa | Used in specific geographic markets |
| Apomorphine | Dopamine agonist | Rapid action but requires injection |
| Rasagiline | Monoamine oxidase B inhibitor | Neuroprotective effects beyond dopaminergic action |
Foslevodopa's unique phosphonooxy modification enhances its solubility and stability compared to these compounds, allowing for continuous administration and improved patient compliance .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
KEGG Target based Classification of Drugs
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]
Other CAS
Wikipedia
Dates
2: George SR, Kern A, Smith RG, Franco R. Dopamine receptor heteromeric complexes and their emerging functions. Prog Brain Res. 2014;211:183-200. doi: 10.1016/B978-0-444-63425-2.00008-8. Review. PubMed PMID: 24968781.
3: Jaber M, Robinson SW, Missale C, Caron MG. Dopamine receptors and brain function. Neuropharmacology. 1996;35(11):1503-19. Review. PubMed PMID: 9025098.








